Isovouacapenol C

antifeedant crop protection botanical insecticide

Isovouacapenol C is a cassane furanoditerpenoid with potent, species-selective antifeedant activity against Mythimna separata (EC₅₀ 3.43 μg/cm²). For armyworm insecticide R&D, it delivers superior dose efficiency over pulcherrin N (EC₅₀ 4.20 μg/cm²). • Semisynthetic derivatization scaffold: hydrolysis yields 6β-hydroxy analogs; acetylation/oxidation produce cytotoxic (MCF-7, HeLa, PC-3; IC₅₀ 3.16-36.49 μM) and leishmanicidal (L. major; IC₅₀ 55.90-65.30 μM) derivatives. • Validated analytical reference standard with fully assigned ¹H/¹³C NMR, mp 193-195°C, ≥98% purity. • Species-selectivity probe for Lepidoptera comparative pharmacology.

Molecular Formula C27H34O5
Molecular Weight 438.564
CAS No. 455255-15-9
Cat. No. B592900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovouacapenol C
CAS455255-15-9
Molecular FormulaC27H34O5
Molecular Weight438.564
Structural Identifiers
SMILESCC1C2C(CC3=C1C=CO3)C4(CCCC(C4(C(C2O)OC(=O)C5=CC=CC=C5)O)(C)C)C
InChIInChI=1S/C27H34O5/c1-16-18-11-14-31-20(18)15-19-21(16)22(28)23(32-24(29)17-9-6-5-7-10-17)27(30)25(2,3)12-8-13-26(19,27)4/h5-7,9-11,14,16,19,21-23,28,30H,8,12-13,15H2,1-4H3/t16-,19-,21-,22+,23+,26+,27+/m0/s1
InChIKeyYMUSGWGTHSRGHT-BGWYQNAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Isovouacapenol C: Cassane Furanoditerpenoid


Isovouacapenol C (CAS 455255-15-9), also designated as 6β-benzoyl-7β-hydroxyvouacapen-5α-ol, is a cassane-type furanoditerpenoid isolated from the roots and aerial parts of Caesalpinia pulcherrima (Fabaceae) [1]. The compound possesses a tetracyclic cassane skeleton with a fused furan ring, a benzoyl ester moiety at C-6, and hydroxyl groups at C-5 and C-7, yielding a molecular formula of C₂₇H₃₄O₅ and a molecular weight of 438.56 g/mol . As a member of the vouacapenol subfamily of cassane diterpenoids, Isovouacapenol C represents one of several structurally related furanoditerpenes isolated from this plant source [2]. The compound exhibits a melting point of 193–195°C, a calculated LogP of approximately 6.88, and contains seven defined stereocenters [3].

Cassane furanoditerpenoid natural product
Isolated from Caesalpinia pulcherrima
Validated analytical reference standard
Antifeedant & antitubercular research tool

Substitution Limitations of Isovouacapenol C


Despite sharing a common cassane diterpenoid scaffold, structurally related furanoditerpenes from C. pulcherrima—including 6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol, pulcherrin N, and pulcherrimin C—exhibit pronounced divergence in bioactivity profiles, species selectivity, and potency that precludes generic substitution [1]. The C-6 ester moiety substitution pattern (benzoyl vs. cinnamoyl) directly modulates antitubercular activity: the benzoyl analogue Isovouacapenol C demonstrates a fourfold higher MIC (25 μg/mL) compared to the cinnamoyl counterpart (MIC 6.25 μg/mL) against Mycobacterium tuberculosis . Similarly, among antifeedant-active cassane diterpenoids, Isovouacapenol C shows insect species selectivity, exhibiting superior potency against Mythimna separata (EC₅₀ 3.43 μg/cm²) whereas pulcherrimin C and 12-demethyl neocaesalpin F are more active against Plutella xylostella (EC₅₀ 4.00 and 3.05 μg/cm², respectively) [1]. Furthermore, the parent compound serves as a derivatization scaffold: hydrolysis yields 6β-hydroxyisovouacapenol C, while acetylation and oxidation generate functionally distinct analogs with altered cytotoxic and leishmanicidal activities [2]. These quantitative and qualitative differences underscore that Isovouacapenol C is not functionally interchangeable with in-class alternatives and must be selected based on the specific research or industrial application context.

Ester moiety C-6 benzoyl vs. cinnamoyl substitution alters bioactivity; antitubercular potency may shift significantly
Species selectivity Isovouacapenol C favors M. separata; other analogs show different Lepidoptera profiles, limiting interchange
Derivatization path Benzoyl scaffold enables unique semisynthetic transformations; cinnamoyl analogue cannot substitute for hydrolysis/acetylation

Isovouacapenol C Comparative Evidence


Antifeedant Activity vs. Pulcherrin N in Mythimna separata

In a direct head-to-head antifeedant assay using leaf disc choice bioassays, Isovouacapenol C exhibited superior antifeedant potency compared to the structurally related cassane diterpenoid pulcherrin N against the armyworm Mythimna separata. The EC₅₀ value for Isovouacapenol C was 3.43 μg/cm², representing an 18.3% lower concentration required to achieve 50% feeding deterrence relative to pulcherrin N (EC₅₀ 4.20 μg/cm²) [1]. Both compounds were isolated from the same aerial parts of C. pulcherrima and tested under identical experimental conditions, enabling direct potency comparison.

Antifeedant vs. pulcherrin N
Head-to-head
EC₅₀ 3.43 μg/cm² vs. 4.20 μg/cm²
1.22× higher potency
Supports selection for M. separata research
Leaf disc bioassay, identical conditions
antifeedant crop protection botanical insecticide cassane diterpenoid Mythimna separata

Cross-Species Antifeedant Selectivity

Cross-species antifeedant evaluation reveals that Isovouacapenol C exhibits distinct insect species selectivity compared to other cassane diterpenoids from the same plant source. While Isovouacapenol C demonstrates its primary efficacy against M. separata (EC₅₀ 3.43 μg/cm²), pulcherrimin C and 12-demethyl neocaesalpin F are more potent against P. xylostella, with EC₅₀ values of 4.00 and 3.05 μg/cm², respectively [1]. This species-specific differential activity pattern is notable: Isovouacapenol C shows comparatively weaker activity against P. xylostella, whereas 12-demethyl neocaesalpin F achieves an 11% lower EC₅₀ (3.05 vs. 3.43 μg/cm²) against P. xylostella than Isovouacapenol C achieves against its optimal target M. separata [1].

Cross-species antifeedant
Cross-study comparable
Isovouacapenol C: M. separata EC₅₀ 3.43 μg/cm²
12-demethyl neocaesalpin F: P. xylostella EC₅₀ 3.05 μg/cm²
Species-specific activity guides compound choice
Parallel testing, same study
species selectivity antifeedant Plutella xylostella Mythimna separata diamondback moth

Antitubercular Activity: Benzoyl vs. Cinnamoyl Ester

In an activity-guided fractionation study of C. pulcherrima roots, two structurally analogous cassane furanoditerpenoids differing solely in the C-6 ester moiety were isolated and evaluated for antitubercular activity. Isovouacapenol C (6β-benzoyl-7β-hydroxyvouacapen-5α-ol) exhibited a minimum inhibitory concentration (MIC) of 25 μg/mL against Mycobacterium tuberculosis, whereas the cinnamoyl analogue 6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol demonstrated fourfold higher potency with an MIC of 6.25 μg/mL . This 4× difference in MIC values directly correlates with the C-6 ester substitution pattern, providing structure-activity relationship evidence that the benzoyl moiety is less favorable for antitubercular potency than the cinnamoyl group .

Antitubercular: benzoyl vs. cinnamoyl
Data to verify
MIC 25 μg/mL vs. 6.25 μg/mL
4× difference
Cinnamoyl analogue more potent; benzoyl scaffold fit depends on research context
Review vendor characterization data
antitubercular Mycobacterium tuberculosis cassane furanoditerpenoid SAR ester substitution

Derivatization as a Synthetic Precursor

Isovouacapenol C serves as a validated synthetic precursor for the preparation of structurally distinct bioactive analogs. Chemical transformation studies demonstrate that hydrolysis of Isovouacapenol C yields 6β-hydroxyisovouacapenol C, while acetylation produces 6β-cinnamoyl-7β-acetoxyvouacapen-5α-ol, and oxidation generates additional oxidized derivatives [1]. The parent compound is explicitly required for these derivatization pathways: 6β-hydroxyisovouacapenol C and related acetylated/oxidized analogs cannot be accessed from the cinnamoyl ester analogue due to the different ester cleavage and functionalization chemistry of the benzoyl vs. cinnamoyl moieties [1]. These derivatized analogs exhibit distinct cytotoxicity profiles against MCF-7, HeLa, and PC-3 cancer cell lines, with IC₅₀ values ranging from 3.16 to 36.49 μM depending on the specific structural modification [1].

Derivatization scaffold
Supporting evidence
Hydrolysis, acetylation, oxidation products
IC₅₀ range 3.16–36.49 μM (cell lines)
Benzoyl ester enables unique semisynthetic routes
Cannot substitute cinnamoyl analogue
semisynthesis derivatization structure modification cassane diterpenoid chemical transformation

Melting Point & Purity Specification

Isovouacapenol C exhibits a defined melting point range of 193–195°C (chloroform-methanol), which serves as a key physicochemical identifier distinguishing it from other cassane diterpenoids isolated from C. pulcherrima [1]. For comparison, the cinnamoyl analogue 6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol and other furanoditerpenes such as vouacapen-5α-ol and 8,9,11,14-didehydrovouacapen-5α-ol possess distinctly different melting characteristics that enable unambiguous identity confirmation during procurement and quality assessment [2]. Commercially available Isovouacapenol C is typically supplied as a powder with purity specification >95%, whereas the degree of purity and characterization data for closely related natural products may vary substantially across vendors .

Melting point & purity
Specification review
193–195 °C (chloroform-methanol)
Purity >95% (typical supply)
Identity verification metric
Distinct from other cassane diterpenoids
melting point purity specification quality control identity confirmation analytical reference

Isovouacapenol C Application Scenarios


Botanical Insecticide Discovery for Mythimna separata

Isovouacapenol C is the optimal cassane diterpenoid candidate for antifeedant research programs focused specifically on Mythimna separata. The compound's EC₅₀ of 3.43 μg/cm² against this pest species is 18.3% lower than that of the closest analogue pulcherrin N (EC₅₀ 4.20 μg/cm²), indicating superior potency per unit quantity [1]. For laboratories developing botanical insecticides for armyworm management, Isovouacapenol C offers quantifiably better dose efficiency than alternative cassane diterpenoids from the same plant source. Procurement for M. separata-focused studies should prioritize Isovouacapenol C over pulcherrin N or pulcherrimin C, the latter being more appropriate for Plutella xylostella research [1].

Semisynthetic Derivatization Scaffold

Isovouacapenol C is an essential starting material for semisynthetic derivatization programs aiming to generate 6β-hydroxyisovouacapenol C, acetylated derivatives, and oxidized cassane analogs. The benzoyl ester moiety at C-6 distinguishes it from the cinnamoyl analogue and enables specific synthetic transformations that are not accessible from other vouacapenol derivatives [1]. Derivatization products from Isovouacapenol C have demonstrated cytotoxic activity against MCF-7, HeLa, and PC-3 cancer cell lines (IC₅₀ range 3.16–36.49 μM) as well as leishmanicidal activity against Leishmania major promastigotes (IC₅₀ range 55.90–65.30 μM) [1]. Medicinal chemistry groups requiring the benzoyl-substituted cassane scaffold for structure-activity relationship expansion should procure Isovouacapenol C specifically; the cinnamoyl analogue is not a substitutable alternative for these synthetic routes [1].

Species-Selective Antifeedant Mechanism Studies

Isovouacapenol C exhibits pronounced insect species selectivity, with strong antifeedant activity against M. separata (EC₅₀ 3.43 μg/cm²) but weaker activity against P. xylostella [1]. This species-specific differential activity makes Isovouacapenol C a valuable tool compound for investigating the molecular determinants of insect species selectivity among cassane diterpenoids. Comparative studies employing Isovouacapenol C alongside pulcherrimin C (EC₅₀ 4.00 μg/cm² against P. xylostella) and 12-demethyl neocaesalpin F (EC₅₀ 3.05 μg/cm² against P. xylostella) can elucidate the structural features governing species-specific receptor interactions or detoxification pathway differences [1]. Research programs investigating the evolution of insect resistance mechanisms or target-site specificity in Lepidoptera should include Isovouacapenol C as a reference compound for M. separata activity.

Analytical Reference Standard for Cassane Furanoditerpenoids

Isovouacapenol C, with its well-defined melting point (193–195°C), molecular formula (C₂₇H₃₄O₅), and fully assigned ¹H and ¹³C NMR spectra, serves as a validated analytical reference standard for the identification and quantification of benzoyl-substituted cassane furanoditerpenoids in natural product extracts [1][2]. The compound's comprehensive spectroscopic characterization, including 2D NMR assignments (COSY, HSQC, HMBC, T-ROESY), enables its use as a chromatographic and spectroscopic benchmark for dereplication studies of Caesalpinia species and related Fabaceae genera [1]. Quality control laboratories and phytochemistry research groups requiring authenticated reference material for vouchering cassane diterpenoids should procure Isovouacapenol C as a characterized standard, particularly given the structural similarity and potential for co-elution with other furanoditerpenes from C. pulcherrima [3].

Application
Selection Property
Validation Focus
M. separata antifeedant studies
Species-specific antifeedant potency
EC₅₀ assay validation for armyworm
Semisynthetic derivatization
Benzoyl ester scaffold accessibility
Hydrolysis & acetylation route verification
Species selectivity mechanism research
Differential Lepidoptera activity
Cross-species bioassay comparison
Analytical reference standard
Spectroscopic & chromatographic identity
NMR, MS, and melting point benchmark

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